UM171

Übersicht

Beschreibung

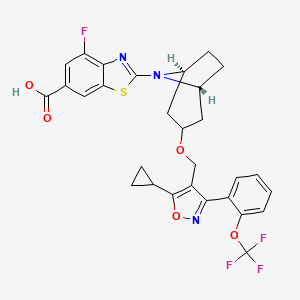

UM171 is identified as a pyrimidoindole derivative that significantly enhances the self-renewal of human hematopoietic stem cells (HSCs) in vitro. It has been shown to stimulate the expansion ex vivo of human cord blood cells capable of reconstituting human hematopoiesis for at least 6 months in immunocompromised mice["]. This compound has been used to increase the number of transplantable HSCs, which is crucial for improving clinical protocols in stem cell-based gene therapies and bone marrow transplantation["].

Synthesis Analysis

The gram-scale laboratory synthesis of UM171 involves a unique [3,3]-sigmatropic rearrangement followed by base-promoted cyclization to furnish the fully functionalized indole nucleus. This synthesis not only provides UM171 in gram quantities but also allows for late-stage diversification, creating new analogues of UM171["].

Molecular Structure Analysis

While the molecular structure of UM171 is not detailed in the provided papers, its classification as a pyrimidoindole derivative suggests a complex structure that interacts with specific molecular targets to promote HSC self-renewal. The synthesis process indicates a multi-step reaction leading to a fully functionalized indole nucleus, which is likely critical for its biological activity["].

Chemical Reactions Analysis

UM171 has been shown to induce a balanced pro- and anti-inflammatory/detoxification network in HSCs, relying on NFKB activation and protein C receptor-dependent ROS detoxification. This balance is essential for supporting HSC self-renewal. Additionally, UM171 has been found to potentiate the activity of the CULLIN3-E3 ubiquitin ligase complex, leading to the degradation of components of the LSD1/RCOR1 corepressor complex, thereby re-establishing key epigenetic marks["].

Physical and Chemical Properties Analysis

The physical and chemical properties of UM171 conducive to its role in HSC self-renewal are not explicitly described in the provided papers. However, its ability to enhance lentiviral gene transfer and recovery of primitive human hematopoietic cells suggests that it has properties that facilitate its interaction with cellular components and entry into cells["]. The stability of UM171 under culture conditions and its efficacy in expanding CD34+ cells in bulk peripheral blood mononuclear cells also indicate favorable physical and chemical characteristics for in vitro applications["].

Relevant Case Studies

Several case studies demonstrate the efficacy of UM171 in expanding human HSCs. For instance, UM171 has been shown to enhance lentiviral gene transfer and recovery of primitive human hematopoietic cells, significantly increasing the yield of CD34+ and CD34+CD45RA- hematopoietic cells from human cord blood["]. In poorly mobilizing lymphoma patients, UM171 promoted the expansion of autologous peripheral blood HSCs, increasing the proportion of CD34+ cells and long-term hematopoietic stem cells (LT-HSCs)["]. Additionally, UM171 has been used to expand CD34+ cells in nonhuman primates, leading to successful engraftment in immunodeficient miceh.

UM171 is a potent small molecule that has shown significant promise in the expansion of human HSCs for clinical applications. Its synthesis is scalable, and its molecular interactions promote essential biological processes for stem cell self-renewal and expansion. The case studies highlight its potential in various therapeutic contexts, including gene therapy and bone marrow transplantation.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

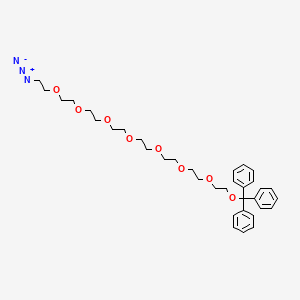

The synthesis of UM171 involves the coupling of a pyrimidine core with a triazole moiety through a linker. The pyrimidine core is synthesized through a multistep process involving the reaction of 4-chloropyrimidine with various reagents to form the desired product. The triazole moiety is synthesized through the reaction of an alkyne and an azide in the presence of a copper catalyst. The linker is synthesized through the reaction of a carboxylic acid and an amine. The final step involves the coupling of the pyrimidine core, triazole moiety, and linker to form UM171.

Starting Materials

4-chloropyrimidine, various reagents (e.g. sodium hydride, potassium carbonate, etc.), alkyne, azide, copper catalyst, carboxylic acid, amine

Reaction

Reaction 1: Synthesis of pyrimidine core, 4-chloropyrimidine + reagent 1 -> intermediate 1, Intermediate 1 + reagent 2 -> intermediate 2, Intermediate 2 + reagent 3 -> intermediate 3, Intermediate 3 + reagent 4 -> pyrimidine core, Reaction 2: Synthesis of triazole moiety, Alkyne + azide + copper catalyst -> triazole moiety, Reaction 3: Synthesis of linker, Carboxylic acid + amine -> linker, Reaction 4: Coupling of pyrimidine core, triazole moiety, and linker, Pyrimidine core + triazole moiety + linker -> UM171

Wissenschaftliche Forschungsanwendungen

Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal:

Application: UM171 is used to enhance the self-renewal of human UM171 in vitro, particularly from cord blood, to potentially improve their clinical use in transplantation protocols.

Methodology: The study involved screening small molecules for their ability to expand human cord blood cells capable of reconstituting human hematopoiesis in immunocompromised mice.

Key Findings: UM171 was identified as a potent compound that stimulates the expansion of human cord blood cells ex vivo, independent of aryl hydrocarbon receptor suppression["].

UM171 Preserves Epigenetic Marks that Are Reduced in Ex Vivo Culture of Human UM171:

Application: UM171 is shown to preserve important epigenetic marks in cultured human UM171, which are typically lost during ex vivo culture.

Methodology: The study investigated the mechanism by which UM171 modulates the CoREST complex, leading to LSD1 degradation and the preservation of epigenetic marks.

Key Findings: UM171 potentiates the activity of the CRL3^KBTBD4 complex, targeting components of the LSD1/RCOR1 corepressor complex for degradation and re-establishing key epigenetic marks["].

UM171 induces a homeostatic inflammatory-detoxification response supporting human HSC self-renewal:

Application: UM171 is used to stimulate a balanced pro- and anti-inflammatory/detoxification network that supports ex vivo HSC expansion.

Methodology: The study explored the molecular cues involved in the balance of adult stem cell self-renewal and differentiation, focusing on the role of UM171.

Key Findings: UM171 triggers NFKB activation and protein C receptor-dependent ROS detoxification, which are critical for HSC self-renewal["].

UM171 Enhances Lentiviral Gene Transfer and Recovery of Primitive Human Hematopoietic Cells:

Application: UM171 enhances gene transfer efficiencies and the yield of transplantable transduced human UM171, which is beneficial for gene therapy protocols.

Methodology: The effect of UM171 on lentiviral transduction and yield of CD34+ and CD34+CD45RA- hematopoietic cells from human cord blood was examined.

Key Findings: UM171 significantly enhances lentivirus-mediated transduction and yields a higher recovery of transduced UM171 with long-term repopulating activity["].

Lysine-specific demethylase 1A (LSD1) restricts ex vivo propagation of human UM171 and is a target of UM171:

Application: UM171 targets LSD1 and CoREST, which restrict HSC expansion, to promote the propagation of long-term repopulating UM171.

Methodology: The study compared the effects of LSD1 inhibitors with UM171 on the expansion of human cord blood-derived CD34+ cells.

Key Findings: LSD1 and CoREST are principal targets of UM171, and their inhibition results in the expansion of CD34+ cells["].

UM171 promotes expansion of autologous peripheral blood hematopoietic stem cells from poorly mobilizing lymphoma patients:

Application: UM171 is used to expand UM171 ex vivo from lymphoma patients, particularly those with poor mobilization, to improve transplantation outcomes.

Methodology: CD34+ cells from lymphoma patients were cultured with UM171, and cell expansion, immunophenotype, and RNA-seq experiments were conducted.

Key Findings: UM171 treatment led to significant expansion of LT-UM171 and upregulated HSC-specific gene expression while suppressing differentiation-related genes["].

Gram-Scale Laboratory Synthesis of UM171, a Potent Agonist of Human Hematopoietic Stem Cell Self-Renewal:

Application: This study focuses on the synthesis of UM171 to support its application in HSC expansion.

Methodology: A new synthesis route for UM171 was developed to produce the compound in gram quantities.

Key Findings: The synthesis provides a cost-effective method for producing UM171 and allows for late-stage diversification to create new analogues["].

Effective Expansion and Engraftment Of Nonhuman Primate CD34+Hematopoietic Stem Cells After Co-Culture With The Small Molecule UM171:

Application: UM171 is applied to nonhuman primate CD34+ cells to improve their expansion and engraftment potential.

Methodology: The study compared the engraftment of expanded nonhuman primate CD34+ cells treated with UM171 in immunodeficient mice.

Key Findings: UM171-treated cells showed significantly higher levels of engraftment compared to other conditions["].

UM171 PROMOTES EX VIVO EXPANSION OF HUMAN HSCS BY TARGETING THE EPIGENETIC MODULATOR COREST FOR DEGRADATION:

Application: UM171 is used to target the CoREST complex for degradation, facilitating the ex vivo expansion of UM171.

Methodology: Thermal proteome profiling and CRISPR/Cas9 depletion were used to identify and validate the CoREST complex as a target of UM171.

Key Findings: UM171 induces poly-ubiquitination and degradation of CoREST complex members, promoting HSC expansion["].

Pyrimido-Indole Derivative, UM171 Expands Distinct Types of Myeloid and Lymphoid Progenitors from Human Pluripotent Stem Cells:

Application: UM171 is investigated for its effects on expanding myeloid and lymphoid progenitors derived from human pluripotent stem cells (hPSCs).

Methodology: The study evaluated the impact of UM171 on the expansion and differentiation of hPSC-derived hematopoietic progenitors.

Key Findings: UM171 selectively expands progenitors with myeloid potential and enhances NK cell output, while decreasing apoptosis and increasing proliferation["].

UM171 has been extensively studied for its role in enhancing the expansion, self-renewal, and engraftment of human UM171, with potential applications in transplantation, gene therapy, and the treatment of hematological disorders. The methodologies employed across these studies include cell culture experiments, animal models, molecular biology techniques, and synthetic chemistry, providing a comprehensive understanding of UM171's mechanisms of action and therapeutic potential.

Wirkmechanismus

Interaction with PIM1 and HSC Expansion:UM171, a pyrimido-indole derivative, has been shown to have a high-affinity binding to PIM1, a protein kinase. This interaction activates PIM1, leading to elevated expression of hematopoietic stem cell (HSC) markers. The effect of UM171 on leukemia differentiation involves increased expression of HSC expansion markers and induction of cell cycle inhibition and apoptosis genes. In leukemia models, UM171 suppresses leukemia progression and inhibits leukemic cell growth. Pan-PIM kinase inhibitors can counteract UM171's effect on HSC marker expression but not its suppression of leukemic cell growth[“].

EPCR/CD201/PROCR as a Marker and LSD1/KDM1 as a Target:A subset of human cord blood CD34+ cells expresses endothelial protein C receptor (EPCR/CD201/PROCR) when exposed to UM171, making it a cell culture-compatible marker of UM171-expanded human cord blood UM171. Additionally, the lysine-specific demethylase 1 A (LSD1/KDM1) in mice results in the expansion of UM171 similar to the phenotype seen in UM171-treated mice, suggesting it as a possible target of UM171[“].

Independent Pathways of UM171's Action:UM171 seems to exert its effects through two independent pathways: (i) HSC expansion markers via PIM1 activation, and (ii) growth suppression via other targets controlling tumor suppressor genes such as KLF2 and P21^{CIP1}. The combination of UM171 with PIM inhibitors offers a new strategy to limit leukemic growth[“].

Induction of Cell Cycle Inhibitor P21^{CIP1} and KLF2:UM171 induces the expression of the cyclin-dependent kinase inhibitor P21^{CIP1} independently of PIM1 activation. It also induces the expression of Kruppel-like factor 2 (KLF2), a transcription factor that inhibits leukemic cell proliferation. This growth suppression by UM171 is partially mediated through the upregulation of KLF2 in leukemic cells[“].

These findings highlight the complex and multifaceted mechanisms by which UM171 operates, affecting both the expansion of stem cells and the suppression of leukemic progression.

Biochemische Und Physiologische Effekte

Balancing Inflammatory and Detoxification Responses:UM171 is known to trigger a balanced pro- and anti-inflammatory/detoxification network essential for human hematopoietic stem cell (HSC) self-renewal. This network involves the activation of NFKB and protein C receptor-dependent ROS detoxification. The endothelial protein C receptor (EPCR) serves as a protective component, as its deletion makes primitive hematopoietic cells hypersensitive to pro-inflammatory signals and ROS, leading to compromised stem cell function. Inhibiting UM171's pro-inflammatory activity through treatments like dexamethasone, cAMP elevating agents, or NFkB inhibitors results in the abolition of EPCR upregulation and HSC expansion. These findings highlight UM171's role in stimulating ex vivo HSC expansion by establishing a critical balance between key pro- and anti-inflammatory mediators of self-renewal[“].

Expansion of Human Hematopoietic Stem Cells:UM171 is also identified as a potent agonist for the renewal of human hematopoietic stem cells. It has been shown to expand various phenotypic HSC populations ex vivo without acting as a mitogen or affecting cell division rates, indicating that UM171-treated cells retain their phenotype. The compound leads to significantly less cell differentiation and cell death compared to controls or cultures supplemented with other agents, suggesting that it acts through anti-differentiation/apoptosis mechanisms. Additionally, UM171 has been observed to enhance the numbers of multilineage colony-forming cells (CFU-GEMM) and maintains the multipotency of expanded cells. Transplantation studies in mice have shown that cells expanded with UM171 exhibit higher levels of human CD45 engraftment, indicating the compound's efficacy in expanding human progenitors and amplifying more primitive stem cell populations[“].

UM171 plays a significant role in balancing inflammatory and detoxification responses critical for HSC self-renewal and is effective in expanding human hematopoietic stem cells ex vivo while maintaining their multipotency. Further research is ongoing to fully elucidate all the biochemical and physiological mechanisms of UM171.

Vorteile Und Einschränkungen Für Laborexperimente

Advantages

Effective Expansion of Hematopoietic Stem Cells (UM171): UM171 has been shown to efficiently promote the ex vivo expansion of UM171. In particular, it increases the proportion of various HSC populations, including CD34+, CD34+ CD38^{-}, and CD34+CD38^{-}CD45RA^{-}CD90+ long-term UM171 (LT-UM171). This is especially beneficial for patients with lymphoma who poorly mobilize UM171, as UM171 treatment led to a significant fold increase in LT-HSC numbers relative to initial cells. Such efficiency is vital for autologous hematopoietic stem cell transplantation therapies[“].

Modulation of Gene Expression: UM171 has been observed to upregulate the expression of HSC-specific genes, as well as genes specific to mast cells and those related to non-canonical Wnt signaling pathways. Concurrently, it inhibits the expression of genes associated with erythroid, megakaryocyte differentiation, and inflammatory mediated chemokines. This selective gene modulation is crucial for maintaining the stemness and multipotency of UM171 during expansion[“].

Limitations

Lack of Understanding of Complete Mechanism: Despite its effectiveness, the complete mechanism of action of UM171 is not fully understood. This gap in knowledge could limit the ability to predict or control all outcomes of its use in laboratory settings and potentially in clinical applications[“].

Requirement for Additional Factors: UM171 alone is not a mitogen and cannot replace the need for cytokines in the culture media for HSC expansion. Its effectiveness is dependent on the presence of additional factors like Flt3L, SCF, and TPO, which might complicate the experimental setup or the interpretation of results[“].

Reversibility and Long-Term Effects: The effect of UM171 is reversible, as indicated by the rapid loss of the CD34+CD45RA- population upon its washout. While this reversibility can be advantageous for controlling the duration of its action, it also raises questions about the long-term stability and viability of the expanded HSC populations.

Specificity to Certain Cell Types: While UM171 is effective in expanding certain HSC populations, its specificity might not extend to all cell types within the hematopoietic system. This specificity could limit its utility in experiments aiming to study a broader range of hematopoietic cells or in therapeutic applications requiring a diverse range of blood cell types.

UM171 presents significant advantages in laboratory experiments for the expansion and genetic modulation of UM171, particularly beneficial for certain patient groups. However, its limitations, including incomplete understanding of its mechanism, dependency on additional factors, reversibility, and specificity, should be considered in experimental designs and potential clinical applications.

Zukünftige Richtungen

UM171's potential in overcoming the disadvantages of other cord blood transplants, particularly in reducing infections, acute graft-versus-host disease, and transplant-related mortality, positions it as a valuable focus for future research. Randomized trials are needed to validate these preliminary findings and establish UM171-expanded cord blood as a mainstream option in hematopoietic stem cell transplantation. The ability of UM171 to support robust T-cell reconstitution is particularly notable, as this is crucial for protection against infections and reducing chronic graft-versus-host disease and relapse.

Eigenschaften

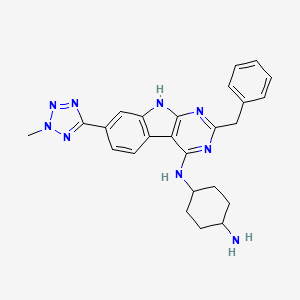

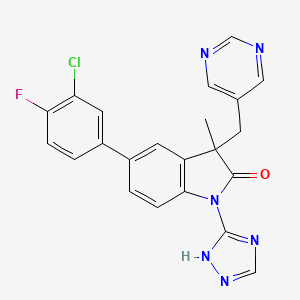

IUPAC Name |

4-N-[2-benzyl-7-(2-methyltetrazol-5-yl)-9H-pyrimido[4,5-b]indol-4-yl]cyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N9/c1-34-32-23(31-33-34)16-7-12-19-20(14-16)28-25-22(19)24(27-18-10-8-17(26)9-11-18)29-21(30-25)13-15-5-3-2-4-6-15/h2-7,12,14,17-18H,8-11,13,26H2,1H3,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXXGVPWWKWGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC3=C(C=C2)C4=C(N3)N=C(N=C4NC5CCC(CC5)N)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201108994 | |

| Record name | trans-N1-[7-(2-Methyl-2H-tetrazol-5-yl)-2-(phenylmethyl)-9H-pyrimido[4,5-b]indol-4-yl]-1,4-cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201108994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-[2-benzyl-7-(2-methyltetrazol-5-yl)-9H-pyrimido[4,5-b]indol-4-yl]cyclohexane-1,4-diamine | |

CAS RN |

1448724-09-1 | |

| Record name | UM-171 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448724091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-N1-[7-(2-Methyl-2H-tetrazol-5-yl)-2-(phenylmethyl)-9H-pyrimido[4,5-b]indol-4-yl]-1,4-cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201108994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UM-171 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ4J0KS9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)